N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide
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Description
N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C17H21N3O4S and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 44.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, particularly its antimicrobial and antiviral properties. This article synthesizes current research findings, presents relevant data tables, and discusses case studies that highlight the compound's efficacy.
Chemical Structure and Properties
- Molecular Formula : C18H25N3O4S
- Molecular Weight : 379.4738 g/mol
- CAS Number : 438465-59-9
The compound features a sulfonamide moiety linked to an isoxazole ring, which is known for enhancing biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing isoxazole and sulfonamide groups exhibit notable antibacterial properties. In vitro experiments have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity Data
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|---|
1 | Staphylococcus aureus | 32 |
2 | Escherichia coli | 64 |
3 | Pseudomonas aeruginosa | 128 |
These results indicate that the compound has a moderate antibacterial effect, particularly against S. aureus, which is a common pathogen in clinical settings.
Antiviral Activity
The compound's antiviral properties have also been explored, particularly its potential against various viral infections. Research indicates that derivatives of isoxazole can inhibit the reproduction of viruses such as the West Nile Virus (WNV) and Tick-Borne Encephalitis Virus (TBEV).
Case Study: Antiviral Efficacy Against WNV
A study conducted on the antiviral activity of similar compounds revealed that those with lipophilic substituents in the sulfonyl moiety demonstrated enhanced potency against WNV. The study utilized plaque reduction assays to evaluate the effectiveness of the compounds.
Table 2: Antiviral Activity Data Against WNV
Compound | EC50 (μM) | Cytotoxicity (CC50 μM) | Selectivity Index (SI) |
---|---|---|---|
A | 24 ± 11 | >100 | >4.17 |
B | 50 ± 15 | >100 | >2.00 |
C | 30 ± 10 | 80 | 2.67 |
The selectivity index (SI), calculated as CC50/EC50, indicates that compounds with higher SI values are more favorable as potential therapeutic agents due to their lower cytotoxicity relative to their antiviral effects.
The biological activity of this compound is believed to stem from its ability to interfere with bacterial cell wall synthesis and viral replication processes. The sulfonamide group likely inhibits dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, while the isoxazole moiety may disrupt viral RNA synthesis.
Properties
IUPAC Name |
N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-12-11-16(19-24-12)20-25(22,23)15-9-7-14(8-10-15)18-17(21)13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H,18,21)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDAYRZXRFZUGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301322032 |
Source
|
Record name | N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]cyclohexanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301322032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
44.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49729066 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
353773-35-0 |
Source
|
Record name | N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]cyclohexanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301322032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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